Cas no 1008562-93-3 ((S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate)

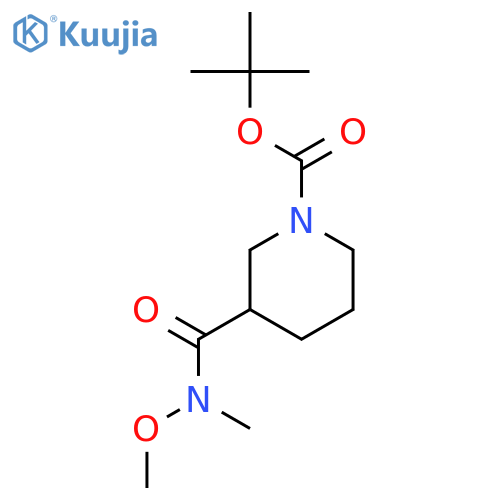

1008562-93-3 structure

商品名:(S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

CAS番号:1008562-93-3

MF:C13H24N2O4

メガワット:272.340663909912

MDL:MFCD08752609

CID:833068

PubChem ID:30025967

(S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]

- tert-butyl (3S)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxyl ate

- (S)-2-AMINO-2-(1H-INDOL-3-YL)ACETIC ACID

- (S)-3-(indolyl)glycine

- (S)-3-(methoxy(met

- (S)-3-(methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester

- (S)-Amino-(1H-Indol-3-Yl)acetic acid

- (S)-AMINO-(1H-INDOL-3-YL)-ACETIC ACID

- (S)-tert-butyl 3-[(methoxymethyl)carbamoyl]piperidine-1-carboxylate

- AC1LT3R3

- AG-G-32852

- CTK5B7219

- KB-63559

- L-tryptophan

- L-tryptophane

- (S)-tert-butyl 3-(Methoxy(Methyl)carbaMoyl)piperidine-1-carboxylate

- (S)-3-(N-Methoxy-N-methylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester

- tert-butyl (3S)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

- (3S)-(Methoxymethyl-carbamoyl)-piperidine-1-carboxylic acid(OtBu)

- 3S-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester

- NQGXVXHYGRAABB-JTQLQIEISA-N

- 2988AH

- tert-butyl(3s)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

- tert-butyl (S)-3-(methoxy(meth

- AS-72298

- AKOS030231886

- MFCD08752609

- (S)-3-(methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid, tert-butyl ester

- C11547

- CS-M0725

- 3S-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylicacidtert-butylester

- 1008562-93-3

- DB-328168

- SCHEMBL1249710

- (S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

-

- MDL: MFCD08752609

- インチ: 1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m0/s1

- InChIKey: NQGXVXHYGRAABB-JTQLQIEISA-N

- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])([H])[C@]([H])(C(N(C([H])([H])[H])OC([H])([H])[H])=O)C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 272.17360725g/mol

- どういたいしつりょう: 272.17360725g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.1

- 疎水性パラメータ計算基準値(XlogP): 1.1

(S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB388864-1 g |

(3S)-(Methoxymethyl-carbamoyl)-piperidine-1-carboxylic acid(OtBu) |

1008562-93-3 | 1g |

€686.80 | 2022-06-10 | ||

| abcr | AB388864-1g |

(3S)-(Methoxymethyl-carbamoyl)-piperidine-1-carboxylic acid(OtBu); . |

1008562-93-3 | 1g |

€1660.60 | 2025-02-18 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0360-1g |

(S)-3-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester |

1008562-93-3 | 96% | 1g |

¥8726.45 | 2025-01-22 | |

| TRC | S960153-100mg |

(S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate |

1008562-93-3 | 100mg |

$ 70.00 | 2022-06-03 | ||

| TRC | S960153-500mg |

(S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate |

1008562-93-3 | 500mg |

$ 230.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D969583-5g |

(S)-3-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester |

1008562-93-3 | 95% | 5g |

$4475 | 2024-07-28 | |

| eNovation Chemicals LLC | D969583-100mg |

(S)-3-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester |

1008562-93-3 | 95% | 100mg |

$255 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0360-5g |

(S)-3-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester |

1008562-93-3 | 96% | 5g |

¥34958.27 | 2025-01-22 | |

| abcr | AB388864-100mg |

(3S)-(Methoxymethyl-carbamoyl)-piperidine-1-carboxylic acid(OtBu); . |

1008562-93-3 | 100mg |

€402.00 | 2025-02-18 | ||

| abcr | AB388864-250mg |

(3S)-(Methoxymethyl-carbamoyl)-piperidine-1-carboxylic acid(OtBu); . |

1008562-93-3 | 250mg |

€583.80 | 2025-02-18 |

(S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 関連文献

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

1008562-93-3 ((S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate) 関連製品

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1008562-93-3)(S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):1094.0/4381.0/602.0/356.0/232.0/171.0